The synthesis of octachlorotrisilane can be achieved through several methods, primarily involving chlorosilanes. Key synthetic routes include:
The molecular structure of octachlorotrisilane is characterized by a trigonal bipyramidal geometry around the silicon atoms. Each silicon atom is bonded to chlorine atoms, resulting in a stable configuration.
Quantum chemical calculations and gas-phase electron diffraction methods have been employed to determine these structural parameters accurately .
Octachlorotrisilane participates in various chemical reactions:
These reactions highlight its reactivity and potential for further chemical transformations in synthetic applications.
The mechanism by which octachlorotrisilane acts in chemical reactions generally involves the cleavage of Si-Cl bonds, leading to the formation of reactive intermediates such as silanols or silanes. In oxidation reactions, the presence of oxygen facilitates the removal of chlorine atoms, while in reduction reactions, hydrogen acts as a reducing agent.
Octachlorotrisilane exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring high-purity silicon deposition processes .
Octachlorotrisilane is primarily used in:
Its versatility and effectiveness in producing high-purity materials underscore its importance in both industrial and research settings .
Octachlorotrisilane is systematically defined as a trisilane chain with eight chlorine substituents. Its molecular architecture consists of three silicon atoms bonded linearly, with terminal silicon atoms bearing three chlorine atoms each and the central silicon bonded to two chlorines—conforming to the structural formula Cl₃Si-SiCl₂-SiCl₃ [6].
Systematic Nomenclature and Identifiers:
Table 1: Molecular Characterization Data
Property | Value | Source |
---|---|---|
Molecular Formula | Cl₈Si₃ | [2] [6] |
Molecular Weight | 367.88 g/mol | [2] [4] |
SMILES Notation | ClSi(Cl)Si(Cl)Si(Cl)Cl | [6] |
InChIKey | PZKOFHKJGUNVTM-UHFFFAOYSA-N | [6] [8] |
Refractive Index (n₀) | 1.513 | [4] |
The compound’s vapor pressure follows the Antoine equation parameters (log₁₀P = 5.65654 – 2777.399/(T + 6.336)), with P in bar and T in Kelvin [8]. Its achiral, symmetric structure underpins its stability and reactivity patterns [6].
Octachlorotrisilane’s significance emerged alongside advances in silicon chemistry during the mid-20th century. Initial vapor pressure studies by Stull (1947) established foundational thermodynamic data, critical for process design [8]. Industrial interest surged with semiconductor demands, driving optimization of synthesis routes. Key milestones include:
Octachlorotrisilane exemplifies the structural diversity of silicon-chlorine compounds. Its reactivity bridges molecular and materials chemistry:
Oligosilane Chemistry
As a stable oligomer, it demonstrates the persistence of Si–Si bonds in chlorinated environments—contrasting with hydrolytic instability seen in hydride analogs. Its linear Si₃ framework models chain-elongation mechanisms central to polysilane synthesis [2] [7].
Precursor Functionality
Table 2: Industrial Synthesis Methods
Method | Key Reaction | Yield | |
---|---|---|---|
Hexachlorodisilane Recycling | 2 Si₂Cl₆ → Si₃Cl₈ + SiCl₄ (Plasma-assisted) | >80% Si₃Cl₈ | [10] |
Direct Chlorination | Si + Cl₂ → SiCl₄ → (redist.) Si₃Cl₈ | Variable | [5] |
Purification Relevance
Metal impurity removal (e.g., Fe, Al) via adsorbents (zeolites, hydrophobic resins) is critical for semiconductor-grade material, where ppb-level contaminants disrupt electronic properties [5]. This underscores its role in high-precision materials science.
Octachlorotrisilane thus functions as both a reactive building block and a technological enabler, cementing its role in modern inorganic chemistry and advanced manufacturing.
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